molecular formula C18H18Cl2N2O2 B4718528 N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide]

N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide]

Cat. No. B4718528
M. Wt: 365.2 g/mol
InChI Key: SDUDWWLFLMXVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide], also known as ethambutol, is a synthetic antibiotic that is used to treat tuberculosis (TB). It was first synthesized in the 1960s and has since been used as a first-line treatment for TB.

Mechanism of Action

Ethambutol works by inhibiting the synthesis of mycobacterial cell wall components, specifically arabinogalactan and peptidoglycan. This disrupts the integrity of the cell wall, making the bacteria more susceptible to other antibiotics. Ethambutol is also thought to inhibit the growth of mycobacteria by interfering with their ability to acquire nutrients.
Biochemical and Physiological Effects
Ethambutol is well-tolerated by most patients, with few reported side effects. However, it can cause optic neuritis, a condition that can lead to irreversible vision loss. Ethambutol can also cause gastrointestinal upset, skin rash, and fever. Ethambutol is primarily metabolized by the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

Ethambutol is a useful tool for studying the cell wall synthesis of mycobacteria. It is relatively easy to synthesize and is readily available. However, N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide] can be toxic to other bacterial species, making it less useful for studying non-mycobacterial bacteria.

Future Directions

There are several areas of future research for N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide]. One area is the development of new formulations of N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide] that are more effective and have fewer side effects. Another area is the study of the mechanism of action of N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide], particularly its interaction with the mycobacterial cell wall. Finally, there is a need for more research on the use of N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide] in the treatment of other mycobacterial infections, such as leprosy.
Conclusion
Ethambutol is a synthetic antibiotic that is used to treat TB. It works by inhibiting the synthesis of mycobacterial cell wall components, making the bacteria more susceptible to other antibiotics. Ethambutol is well-tolerated by most patients, but can cause optic neuritis and other side effects. Ethambutol is a useful tool for studying the cell wall synthesis of mycobacteria, but there is a need for more research on its efficacy in treating other mycobacterial infections and its mechanism of action.

Scientific Research Applications

Ethambutol has been extensively studied for its efficacy in the treatment of TB. It is often used in combination with other antibiotics to treat both drug-sensitive and drug-resistant TB. Ethambutol has also been studied for its potential use in the treatment of other mycobacterial infections, such as leprosy.

properties

IUPAC Name

N-[2-(N-acetyl-2-chloroanilino)ethyl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-13(23)21(17-9-5-3-7-15(17)19)11-12-22(14(2)24)18-10-6-4-8-16(18)20/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUDWWLFLMXVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCN(C1=CC=CC=C1Cl)C(=O)C)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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